![molecular formula C14H23NO2 B13844321 3-[(4-Butoxyphenyl)methylamino]propan-1-ol CAS No. 161798-63-6](/img/structure/B13844321.png)
3-[(4-Butoxyphenyl)methylamino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propanol chain through a methylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and 3-aminopropanol.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with 3-aminopropanol in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Butoxyphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 3-[(4-Butoxyphenyl)methylamino]propanone.
Reduction: Formation of 3-[(4-Butoxyphenyl)methylamino]propan-1-amine.
Substitution: Formation of derivatives with different functional groups replacing the butoxy group.
Wissenschaftliche Forschungsanwendungen
3-[(4-Butoxyphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Butoxyphenyl)methylamino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Methoxyphenyl)methylamino]propan-1-ol: Similar structure but with a methoxy group instead of a butoxy group.
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol: Contains an ethoxy group instead of a butoxy group.
3-[(4-Propoxyphenyl)methylamino]propan-1-ol: Features a propoxy group in place of the butoxy group.
Uniqueness
3-[(4-Butoxyphenyl)methylamino]propan-1-ol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
161798-63-6 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
3-[(4-butoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO2/c1-2-3-11-17-14-7-5-13(6-8-14)12-15-9-4-10-16/h5-8,15-16H,2-4,9-12H2,1H3 |
InChI-Schlüssel |
YVHFXURYCKQBSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


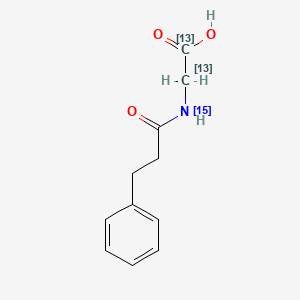
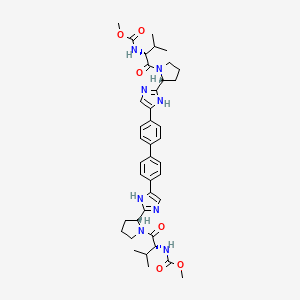
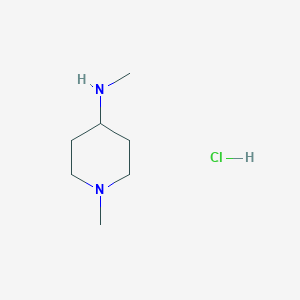
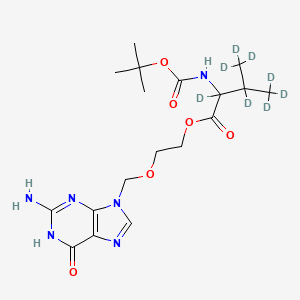

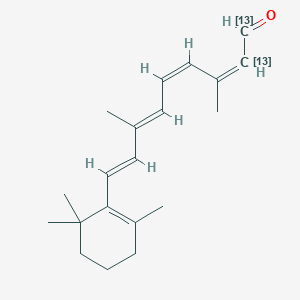
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
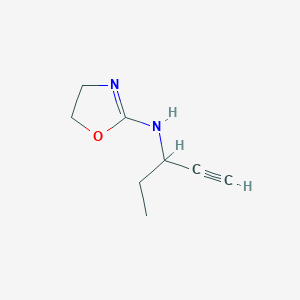
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
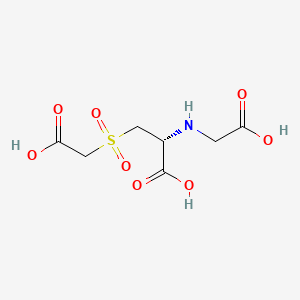
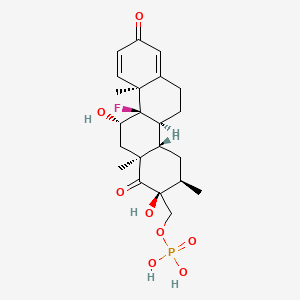

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)

